

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Cyclopropyldiphenylsulfonium Tetrafluoroborate

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Compound of Interest

Compound Name: Cyclopropyldiphenylsulfonium tetrafluoroborate

Cat. No.: B1362045

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **cyclopropyldiphenylsulfonium tetrafluoroborate**, a key reagent in organic synthesis. The information is compiled from established chemical literature and databases, offering a centralized resource for professionals utilizing this compound in their research and development endeavors.

Core Properties

Identifier	Value	Reference
CAS Number	33462-81-6	
Molecular Formula	C ₁₅ H ₁₅ BF ₄ S	
Molecular Weight	314.15 g/mol	
Melting Point	136-139 °C	
Appearance	White to off-white solid/crystals	

Spectroscopic Data

The following tables summarize the available spectroscopic data for **cyclopropyldiphenylsulfonium tetrafluoroborate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.5–8.1	m	10H	2 x C ₆ H ₅
3.5–3.9	m	1H	CH
1.4–1.75	m	4H	2 x CH ₂

Note: ¹³C NMR and mass spectrometry data for **cyclopropyldiphenylsulfonium tetrafluoroborate** are not readily available in the public domain through standard chemical databases and literature searches.

Infrared (IR) Spectroscopy

IR (Nujol Mull)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100	Weak	Aromatic C-H stretch
3045	Weak	Aromatic C-H stretch
1582	Weak	C=C stretch (aromatic)

Ultraviolet (UV) Spectroscopy

UV (95% C₂H₅OH)

λ_{max} (nm)	Molar Absorptivity (ϵ)
235 (shoulder)	12,200
261	1,800
267	2,200
274	1,700

Experimental Protocols

The following is a detailed protocol for the synthesis of **cyclopropyldiphenylsulfonium tetrafluoroborate**, adapted from Organic Syntheses.

Synthesis of Cyclopropyldiphenylsulfonium Tetrafluoroborate

This procedure involves the cyclization of 3-chloropropyl diphenylsulfonium tetrafluoroborate using a strong base.

Materials:

- 3-chloropropyl diphenylsulfonium tetrafluoroborate
- Dry tetrahydrofuran (THF)
- 55% sodium hydride (NaH) in mineral oil
- 48% fluoroboric acid
- Sodium tetrafluoroborate
- Dichloromethane
- Anhydrous sodium sulfate
- Diethyl ether

- Absolute ethanol

Procedure:

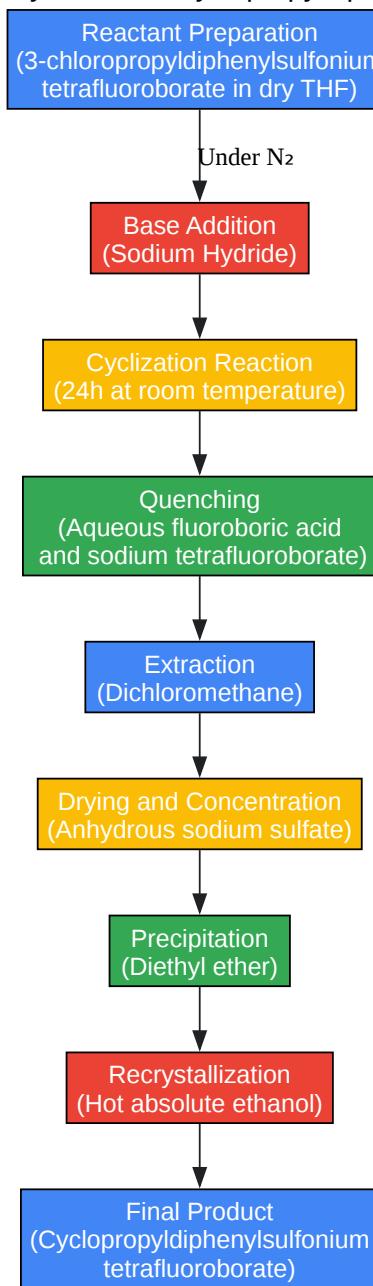
- A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate (0.3386 mole) in 500 mL of dry THF is prepared in a 2-L, one-necked flask equipped with a magnetic stirring bar and a nitrogen inlet.
- Under a nitrogen atmosphere, 15.2 g (0.350 mole) of 55% sodium hydride-mineral oil dispersion is added in 5-g portions at 30-minute intervals.
- The resulting mixture is stirred at room temperature for 24 hours.
- An aqueous solution of 25 mL of 48% fluoroboric acid, 15 g of sodium tetrafluoroborate, and 400 mL of water is added to the well-stirred reaction mixture to quench residual hydride.
- After 5 minutes, 300 mL of dichloromethane is added, and the organic layer is separated.
- The aqueous layer is extracted with an additional 100 mL of dichloromethane.
- The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure until a solid begins to precipitate.
- One liter of diethyl ether is added to complete the precipitation of the salt.
- The crystals are collected by filtration, washed with ether, and then recrystallized from approximately 400 mL of hot absolute ethanol.
- The purified **cyclopropyldiphenylsulfonium tetrafluoroborate** is dried under reduced pressure.

Yield: 79.5–88.0 g (75–83%) Melting Point: 137–139 °C

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of **cyclopropyldiphenylsulfonium tetrafluoroborate**.

Experimental Workflow for the Synthesis of Cyclopropyldiphenylsulfonium Tetrafluoroborate

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Caption: Synthesis and purification workflow.

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